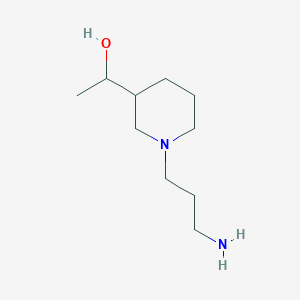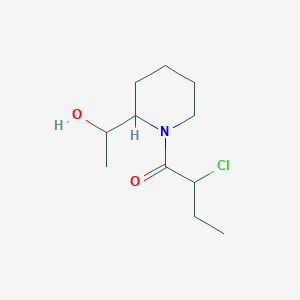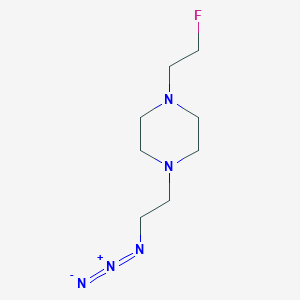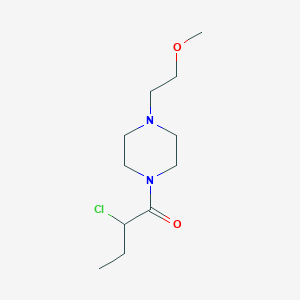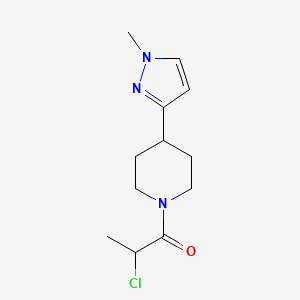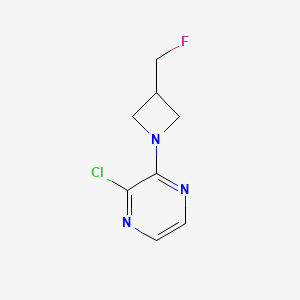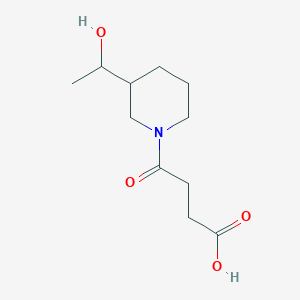![molecular formula C13H22ClNO2 B1477105 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one CAS No. 2097995-20-3](/img/structure/B1477105.png)
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
- Synthetic Approaches to Spiroaminals : The synthesis and characterization of spiroaminals, including structures similar to 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one, have been explored due to their significant biological activities. These compounds present challenging targets for chemical synthesis due to the novelty of their skeletons and their potential applications (Sinibaldi & Canet, 2008).
Pharmaceutical Applications
Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin have been synthesized, incorporating structures analogous to the target compound, and tested against various bacterial strains. These studies have shown distinct antibacterial activity, particularly against gram-negative and gram-positive strains, suggesting the potential utility of such compounds in developing new antibacterial agents (Lukin et al., 2022).
Antiviral Evaluation : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Some compounds demonstrated significant inhibition of coronavirus replication, highlighting the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).
Drug Development and Synthesis
Radioligands for σ1 Receptors : Research into 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives has demonstrated their affinity for σ1 receptors. These studies have contributed to the development of potential brain imaging agents for σ1 receptors, indicating the relevance of such compounds in neuroscience research (Tian et al., 2020).
Anticonvulsant Properties : The synthesis and evaluation of spiro compounds, including azaspiro[5.5]undecane derivatives, for anticonvulsant activity have been investigated. These studies provide insights into the structure-activity relationships critical for designing effective anticonvulsant drugs (Kamiński et al., 2014).
Propiedades
IUPAC Name |
2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-5-7-13(10-15)6-3-4-9-17-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMYUKPRSOPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2(C1)CCCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



